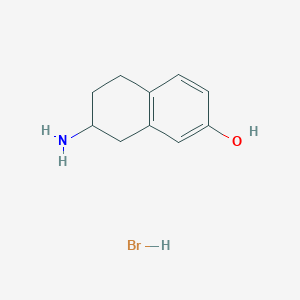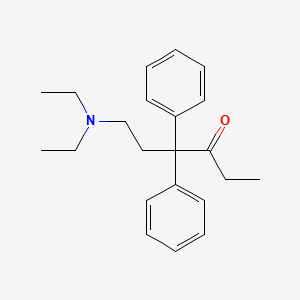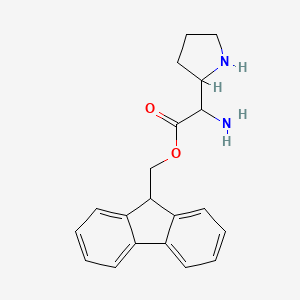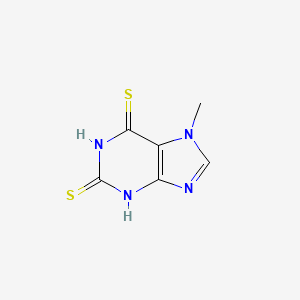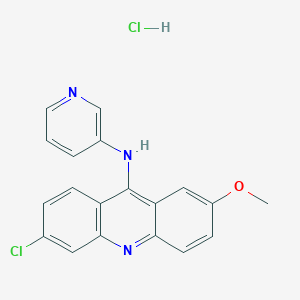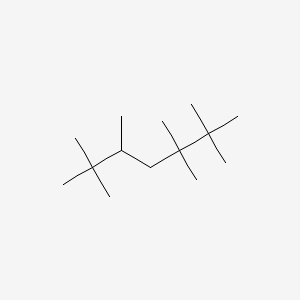
2,2,3,3,5,6,6-Heptamethylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,5,6,6-Heptamethylheptane is a highly branched alkane with the molecular formula C14H30 It is known for its unique structure, which includes seven methyl groups attached to a heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,6,6-Heptamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2,2,3,3,5,6,6-Heptamethylheptane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation with potassium permanganate or chromic acid under acidic conditions.
Reduction Reactions: Hydrogenation using hydrogen gas and a palladium or platinum catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives such as this compound chloride.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of less branched alkanes or alkenes.
科学研究应用
2,2,3,3,5,6,6-Heptamethylheptane has several applications in scientific research:
作用机制
The mechanism of action of 2,2,3,3,5,6,6-Heptamethylheptane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability . Its molecular targets include hydrophobic regions of proteins and cell membranes, where it can influence various biochemical pathways .
相似化合物的比较
Similar Compounds
2,2,4,6,6-Pentamethylheptane: Another highly branched alkane with similar properties but fewer methyl groups.
2,2,3,3,4,4,5,5-Octamethylhexane: A more extensively branched alkane with eight methyl groups.
Uniqueness
2,2,3,3,5,6,6-Heptamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to less branched alkanes of similar molecular weight .
属性
CAS 编号 |
7225-67-4 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC 名称 |
2,2,3,3,5,6,6-heptamethylheptane |
InChI |
InChI=1S/C14H30/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h11H,10H2,1-9H3 |
InChI 键 |
OTNCYIBPUVFLLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


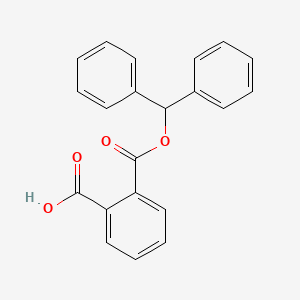
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
